

Application Note and Experimental Protocol: Synthesis of Methyl 4-oxotetrahydrofuran-3- carboxylate

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B046262

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Abstract

This document provides a detailed experimental protocol for the synthesis of **Methyl 4-oxotetrahydrofuran-3-carboxylate**, a valuable intermediate in the preparation of various derivatives, including novel GPR119 agonists.^[1] The described method is a two-step process involving the reaction of methyl ethanoate with sodium hydride, followed by the addition of methyl acrylate. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Methyl 4-oxotetrahydrofuran-3-carboxylate is a key building block in organic synthesis. Its functional groups, a ketone and an ester within a tetrahydrofuran ring, allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules. Notably, it is utilized in the synthesis of fused-pyrimidine derivatives which have shown potential as GPR119 agonists.^[1] This protocol outlines a reproducible method for its preparation in a laboratory setting.

Reaction Scheme

Step 1: Formation of the Enolate Methyl Ethanoate + Sodium Hydride → Sodium enolate

Step 2: Michael Addition Sodium enolate + Methyl Acrylate → **Methyl 4-oxotetrahydrofuran-3-carboxylate**

Experimental Protocol

Materials:

- Methyl ethanoate (Methyl formate)
- Sodium hydride
- Anhydrous ether
- Methyl acrylate
- Dimethyl sulfoxide (DMSO)
- 5% Sulfuric acid (H_2SO_4)
- Ether
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (ice bath)
- Dropping funnel
- Vacuum evaporator

- Separatory funnel
- Chromatography column
- Standard laboratory glassware

Procedure:**Step 1: Preparation of the Sodium Enolate**

- In a round-bottom flask equipped with a magnetic stir bar, prepare a slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL).
- Slowly add methyl ethanoate (4.5 g, 50 mmol) dropwise to the stirred slurry at room temperature.
- Stir the reaction mixture continuously for 14 hours at room temperature.
- After 14 hours, concentrate the mixture under vacuum to remove the ether and obtain the solid sodium enolate.[\[1\]](#)

Step 2: Synthesis of **Methyl 4-oxotetrahydrofuran-3-carboxylate**

- To the solid obtained in the previous step, add DMSO (20 mL) and cool the mixture to 0 °C using an ice bath.
- Slowly add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) to the cooled mixture.
- Stir the reaction mixture at 0 °C for 15 minutes.
- Remove the cooling bath and continue stirring for an additional 45 minutes at room temperature.[\[1\]](#)

Work-up and Purification:

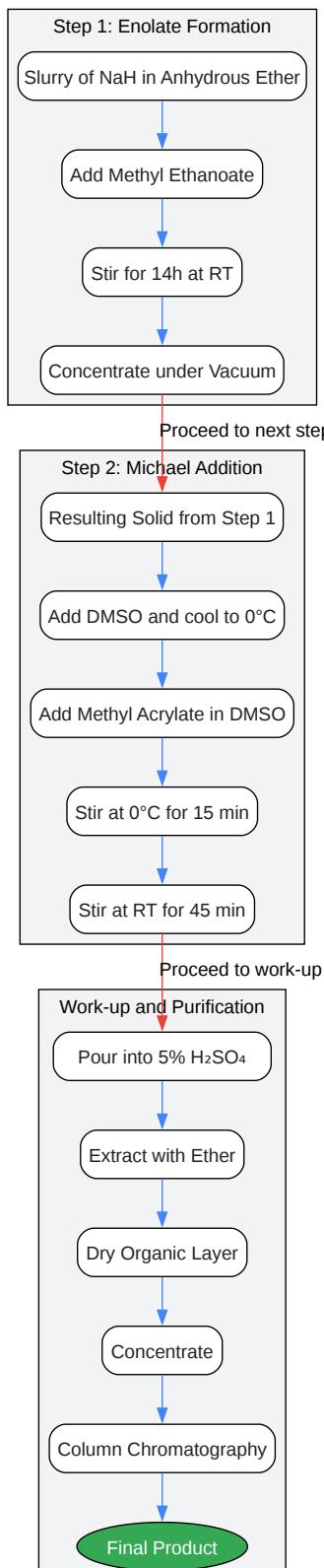
- Pour the reaction mixture into 60 mL of 5% H₂SO₄.

- Extract the aqueous layer with ether (150 mL).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product.[\[1\]](#)

Data Presentation

Parameter	Value	Reference
Reactants		
Methyl Ethanoate	4.5 g (50 mmol)	[1]
Sodium Hydride	2.2 g (55 mmol)	[1]
Methyl Acrylate	5.2 g (55 mmol)	[1]
Product		
Methyl 4-oxotetrahydrofuran-3-carboxylate	1.7 g	[1]
Yield	24%	[1]
¹ H NMR (CDCl ₃)	δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H)	[1]

Visualization of Experimental Workflow

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References

- 1. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]
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